Urea-crosslinker C3-succinimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

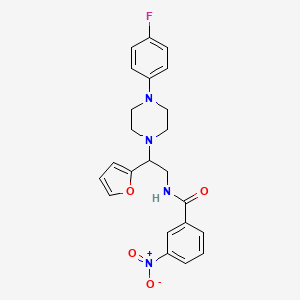

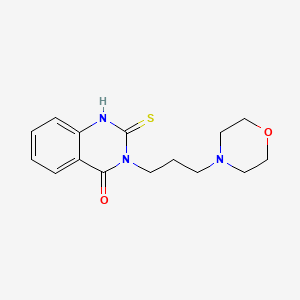

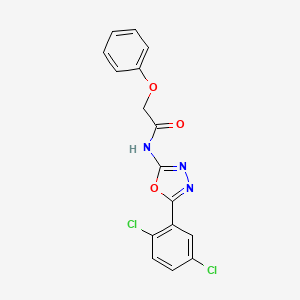

Urea-crosslinker C3-succinimide is a chemical compound with the molecular formula C15H18N4O9. It is used in the field of chemistry and biology. It is a succinimide-ester-based cross-linking reagent . These reagents are primarily used in the research field of cross-linking mass spectrometry (XL-MS) to investigate protein structures .

Synthesis Analysis

The synthesis of succinimide from succinic acid and urea has been investigated . The appropriate mass ratio of succinic acid to urea, reaction temperature, reaction time, and amount of catalyst were determined . An efficient method for purifying succinic acid from the fermentation broth of Escherichia coli NZN111 was developed through crystallization and co-crystallization with urea .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H18N4O9 . The InChI representation of the molecule is InChI=1S/C15H18N4O9/c20-9-1-2-10 (21)18 (9)27-13 (24)5-7-16-15 (26)17-8-6-14 (25)28-19-11 (22)3-4-12 (19)23/h1-8H2, (H2,16,17,26) .

Chemical Reactions Analysis

This compound is involved in the crosslinking of proteins, which is significant in the fabrication of biomaterials for various health care applications . The reaction of N-hydroxysulfosuccinimide and aryl sulfonyl fluoride (NHSF), a multitargeting crosslinker, in which the succinimide being highly electrophilic, links with the lysine amino side chain of a protein and places the weakly reactive aryl sulphonyl fluoride with the adjacent protein’s nucleophilic residues .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 10 . The topological polar surface area is 169 Ų .

Applications De Recherche Scientifique

Protein Structure Analysis

- Cross-linkers like DSSO and DSBU are used for protein structure analysis, enabling the identification of cross-linked peptides in protein complexes. This technique is fundamental for understanding protein functions and regulations (Kao et al., 2010).

Enzyme Immobilization

- Urease enzyme has been immobilized in gelatin using chemical cross-linkers like glutaraldehyde, which improves the enzyme's stability and reusability. This technique finds applications in industrial processes and biocatalysis (Sungur, Elçin, & Akbulut, 1992).

Biomedical Applications

- Cross-linking agents are used in the development of biosensors. For instance, urea biosensors have been developed for monitoring physiological fluids, utilizing urease immobilized on polytetrafluoroethylene membranes using disuccinimidyl cross-linkers (Kim, Sung, & Park, 2020).

Analytical Chemistry

- Cross-linkers like bis(succinimidyl) are employed in in vivo crosslinking, enabling the study of protein complexes and dynamics with high temporal resolution. This approach is critical for the comprehensive analysis of protein-protein interactions (Gao et al., 2022).

Material Science

- Urea-crosslinkers are used in synthesizing new materials with both chemical and supramolecular hydrogen-bonded links, combining the chemistry of epoxides with heterocyclic ureas. This method produces materials with varied thermomechanical properties and is useful for creating elastomeric objects of complex shapes (Montarnal et al., 2010).

Protein-Protein Interaction Studies

- Cross-linkers like DSSO are used for proximity-enhanced chemical cross-linking mass spectrometry. This technique helps in identifying protein interaction partners and providing structural data for protein complexes (Yang et al., 2018).

Biomechanics

- In the field of ophthalmology, cross-linkers are used to study biomechanical changes in corneas. For instance, corneal crosslinking without epithelial debridement has been examined for its biomechanical efficiency (Wollensak & Iomdina, 2009).

Safety and Hazards

Urea-crosslinker C3-succinimide can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to protect from moisture. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

Orientations Futures

Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . The introduction of new LC crosslinkers, prepared by adding on the central aromatic core different numbers and types of substituents, is being explored towards the optimization of LCN properties as light-responsive artificial muscles .

Mécanisme D'action

Target of Action

The primary targets of Urea-crosslinker C3-succinimide are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium . They are especially nucleophilic, which makes them easy to target for conjugation with several reactive groups .

Mode of Action

This compound interacts with its targets through amine-reactive chemical groups . These groups include NHS esters (N-hydroxysuccinimide esters) and imidoesters . The compound forms chemical bonds with primary amines, which include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters . Most of these conjugate to amines by either acylation or alkylation .

Biochemical Pathways

It is known that amine-reactive crosslinkers like this compound are used in protein biology methods . They are involved in crosslinking or labeling peptides and proteins such as antibodies .

Pharmacokinetics

It is known that the compound is used as a laboratory chemical .

Result of Action

It is known that crosslinkers are used to covalently bind two or more protein molecules . This facilitates the identification of relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .

Action Environment

It is known that the compound should be protected from moisture . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEPPJWZENCLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)